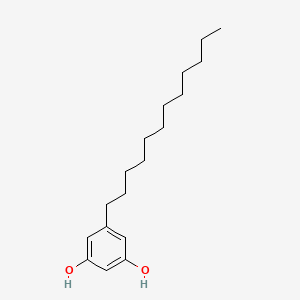

5-Dodecylbenzene-1,3-diol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Environmental Toxicology

5-Dodecylbenzene-1,3-diol, as a component of dodecylbenzene sulfonate (DBS), has been studied for its environmental impact. Research on DBS, used in household detergents, focused on its toxicokinetics and toxicity to aquatic organisms like the midge Chironomus riparius. Studies revealed significant concerns about its potential environmental effects due to its widespread use and persistence (Hwang et al., 2003).

Nano-Composite Adsorbents

The compound has applications in the development of nano-composite adsorbents. For example, the organic ligand 4-dodecyl-6-((4-(hexyloxy)phenyl)diazenyl) benzene-1,3-diol (DPDB) has been utilized to prepare nano-composite adsorbents for efficient detection and recovery of Ce(III) ions in aqueous solutions. This highlights its potential in environmental remediation and resource recovery (Awual et al., 2015).

Liquid Crystal Formation

Research into the formation of liquid crystals has involved derivatives of 5-Dodecylbenzene-1,3-diol. The synthesis and study of distyrylbenzenes with alkoxy chains, including dodecylbenzene derivatives, have been explored for their ability to generate liquid crystalline states, indicating potential applications in material science and display technologies (Meier et al., 1988).

Electrical Insulation

5-Dodecylbenzene-1,3-diol, as part of dodecylbenzene insulating oil, has been studied for its application in high-voltage cables. Research focused on its physical, chemical, and electrical properties, including its behavior under breakdown conditions and flashover events, demonstrating its utility in the electrical industry (Zheng et al., 2020).

Water Treatment

The photocatalytic oxidation of dodecylbenzene sulfonate (DBS) in water treatment processes has been explored. Studies using catalysts like TiO2 and FeCl3 demonstrated the compound's degradation, indicating its role in the removal of pollutants from water sources (Domínguez et al., 1998).

Petrochemical Analysis

In the petrochemical industry, the analysis of dodecylbenzene, which is closely related to 5-Dodecylbenzene-1,3-diol, has been a focus of research. Gas-liquid chromatographic-mass spectrometric techniques have been applied to investigate industrial dodecylbenzene samples, aiding in the identification of components and understanding molecular weights. This research is crucial for quality control and characterization of petrochemical products (Ötvös et al., 1973).

Nanocomposite Materials

Studies have also investigated surfactant intercalated alpha-hydroxides of metals such as cobalt and nickel using dodecylbenzene sulfonate. These materials exhibit interesting delamination and restacking behavior in organic media, suggesting applications in the development of novel nanocomposite materials for various technological applications (Nethravathi et al., 2005).

Ultrasonic Irradiation in Water Treatment

The use of ultrasonic irradiation to remove sodium dodecylbenzene sulfonate (SDBS) from aqueous solutions has been explored. This method demonstrates potential for enhancing the biodegradability of pollutants in water treatment processes (Manousaki et al., 2004).

Nanotechnology Applications

In nanotechnology, sodium dodecylbenzene sulfonate (SDBS) has been studied for its role in exfoliating graphitic materials. Its unique properties, such as the presence of a phenyl group attached to the anionic head, have been characterized through molecular dynamics simulations, showcasing its potential in the field of nanotechnology (Palazzesi et al., 2011).

Solubilization of Carbon Nanotubes

The solubilization of single-wall carbon nanotubes in water using sodium dodecylbenzene sulfonate has been a subject of interest. This process highlights the surfactant's potential in creating high-weight fraction dispersions of carbon nanotubes, which is crucial for various applications in materials science and engineering (Islam et al., 2003).

Electrical Properties in Nanocomposites

Dodecylbenzene sulfonic acid doping in polypyrrole films has been investigated for its influence on electrical and optical properties. This research is significant for applications in sensor technologies and battery technology (Sacchidan et al., 2015).

Eigenschaften

IUPAC Name |

5-dodecylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17(19)15-18(20)14-16/h13-15,19-20H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCBVCVQEPHVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591148 | |

| Record name | 5-Dodecylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Dodecylbenzene-1,3-diol | |

CAS RN |

72707-60-9 | |

| Record name | 5-Dodecylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)